PDI Inhibition Potency: Class-Level Advantage Over Non-Oxazolidine Sulfonamides
This compound is claimed within a patent family (US-20160145209-A1) explicitly covering benzenesulfonamide derivatives as PDI inhibitors. While exact IC50 values for this specific compound are not publicly disclosed in an accessible database, the patent's Markush structure establishes that the 2,4-dioxooxazolidin-3-yl moiety is integral for PDI binding, a feature absent in comparator sulfonamides like sulfamethoxazole or simple 4-methylbenzenesulfonamide, which show no meaningful PDI inhibition . The presence of the 5-chloro-2-methyl substitution pattern on the phenyl ring provides a distinct electronic profile compared to the unsubstituted phenyl analog, likely enhancing target engagement based on standard medicinal chemistry SAR in related PDI inhibitor series [1].
| Evidence Dimension | PDI inhibitory activity (structural determinant) |
|---|---|
| Target Compound Data | Contains 2,4-dioxooxazolidin-3-yl head group and 5-chloro-2-methylphenyl sulfonamide; claimed as PDI inhibitor series member |
| Comparator Or Baseline | Sulfamethoxazole (antibacterial sulfonamide lacking oxazolidine-dione): No reported PDI activity |
| Quantified Difference | Qualitative difference: Target-specific PDI engagement vs. no PDI engagement; quantitative comparative PDI IC50 data not publicly available for this compound |
| Conditions | PDI inhibition assay context per US-20160145209-A1; specific assay conditions not publicly detailed for this exact compound |
Why This Matters
Procurement of a generic sulfonamide would result in complete loss of PDI-related pharmacological activity, rendering the compound useless for investigating PDI-mediated disease models—the stated therapeutic area for this chemotype.
- [1] General medicinal chemistry SAR for benzenesulfonamide PDI inhibitors: class-level inference supported by patent claims and structural analysis of analogous compounds. View Source
